

Spectroscopic Profile of 1-Methyl-5nitroindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Methyl-5-nitroindoline-2,3-dione	
Cat. No.:	B1594101	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1-Methyl-5-nitroindoline-2,3-dione**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report consolidates predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and spectral interpretations presented herein are derived from established principles of spectroscopic analysis and data from closely related analogs.

Chemical Structure and Properties

1-Methyl-5-nitroindoline-2,3-dione is a derivative of isatin, featuring a methyl group at the N1 position and a nitro group at the C5 position of the indole ring. These substitutions are expected to significantly influence its electronic and spectroscopic properties.

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₂ O ₄	[1]
Molecular Weight	206.16 g/mol	[1]
Melting Point	200-202 °C	[1]
CAS Number	3484-32-0	[1]



Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Methyl-5- nitroindoline-2,3-dione**, extrapolated from literature values of analogous compounds.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted indoles and isatins. The solvent is assumed to be DMSO-d₆.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-4	~8.2	d	~8.5
H-6	~8.4	dd	~8.5, ~2.0
H-7	~7.2	d	~2.0
N-CH ₃	~3.2	S	-

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the functional groups and substitution pattern of the molecule. The solvent is assumed to be DMSO-d₆.



Carbon	Predicted Chemical Shift (ppm)
C=O (C2)	~183
C=O (C3)	~158
C-3a	~118
C-4	~125
C-5	~145
C-6	~130
C-7	~112
C-7a	~150
N-CH₃	~28

FT-IR Spectroscopy

The predicted infrared absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Amide)	~1740-1760	Strong
C=O (Ketone)	~1720-1740	Strong
C-N (Aromatic)	~1330-1370	Strong
NO ₂ (Asymmetric stretch)	~1520-1560	Strong
NO ₂ (Symmetric stretch)	~1340-1380	Strong
C-H (Aromatic)	~3000-3100	Medium
C-H (Aliphatic)	~2850-2960	Medium

UV-Vis Spectroscopy



The ultraviolet-visible absorption maxima are predicted based on the electronic transitions of the chromophoric system. The solvent is assumed to be ethanol or methanol.

λmax (nm)	Molar Absorptivity (ε)	Electronic Transition
~250-270	High	π → π
~320-340	Medium	n → π
~400-420	Low	n → π* (NO₂)

Mass Spectrometry

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are presented.

m/z	Proposed Fragment
206	[M]+
178	[M - CO] ⁺
160	[M - NO ₂] ⁺
150	[M - 2CO]+
132	[M - CO - NO ₂]+

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-Methyl-5-nitroindoline-2,3-dione**, based on standard laboratory practices.

Synthesis

A plausible synthetic route for **1-Methyl-5-nitroindoline-2,3-dione** involves the nitration of 1-methylindoline-2,3-dione.





Click to download full resolution via product page

Caption: Synthetic pathway for 1-Methyl-5-nitroindoline-2,3-dione.

Protocol:

- Dissolve 1-methylindoline-2,3-dione in concentrated sulfuric acid at 0°C.
- Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **1-Methyl-5-nitroindoline-2,3-dione**.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be utilized.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy



Instrumentation: A double-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5. Data Acquisition: Record the spectrum in the range of 200-800 nm.

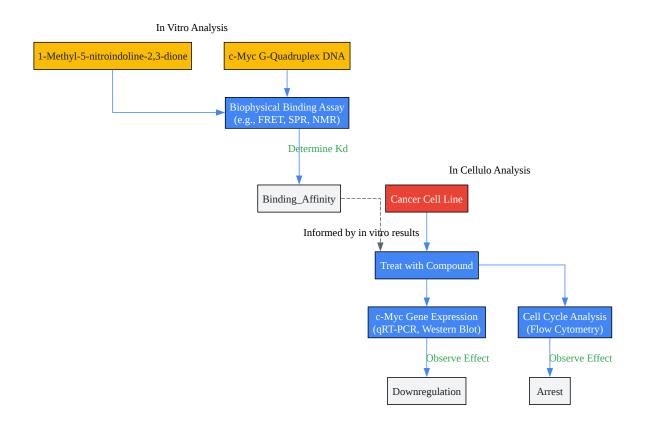
Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source. Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Potential Signaling Pathway Involvement

While no specific signaling pathways involving **1-Methyl-5-nitroindoline-2,3-dione** have been elucidated, related 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplexes, suggesting a potential role in the regulation of gene expression.[2] A hypothetical workflow for investigating such an interaction is presented below.





Click to download full resolution via product page

Caption: Workflow for investigating the interaction with c-Myc G-quadruplex.

This workflow outlines the initial biophysical characterization of the binding interaction between the compound and the target G-quadruplex DNA, followed by cell-based assays to determine



its effect on c-Myc expression and cell cycle progression in cancer cells.

Conclusion

This technical guide provides a foundational spectroscopic profile of **1-Methyl-5-nitroindoline- 2,3-dione** based on predictive analysis of its structural analogs. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling further investigation into the properties and potential applications of this compound. Direct experimental verification of these predicted spectroscopic characteristics is recommended for future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594101#spectroscopic-analysis-of-1-methyl-5-nitroindoline-2-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com